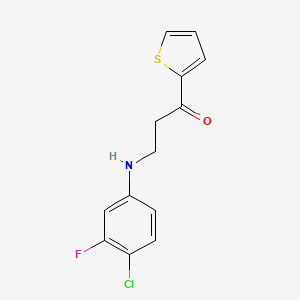
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone, also known as CFT, is a synthetic organic compound belonging to the thienyl propanone family of compounds. CFT is a potent and selective agonist of the serotonin 5-HT2A receptor and has been studied for its potential therapeutic applications in the treatment of psychiatric and neurological diseases. CFT has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone has been studied for its potential therapeutic applications in the treatment of psychiatric and neurological diseases. 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone has been studied for its ability to modulate the activity of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognition. 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone has also been studied for its potential use in the treatment of depression, schizophrenia, and neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
作用機序
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone binds to the serotonin 5-HT2A receptor and activates the receptor, resulting in the release of neurotransmitters such as serotonin and dopamine. This activation of the receptor results in an increase in the activity of the serotonin and dopamine pathways, which are involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone has been studied for its ability to modulate the activity of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognition. 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone has also been studied for its potential to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA pathways, which are involved in the regulation of memory, learning, and behavior.
実験室実験の利点と制限
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone has several advantages for laboratory experiments. 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone is a potent and selective agonist of the serotonin 5-HT2A receptor and can be synthesized from commercially available precursors in a three-step reaction. 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone is also relatively stable and has a low toxicity. However, 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone is not approved for clinical use and its long-term safety and efficacy have not been established.
将来の方向性
Future research on 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone could focus on its potential therapeutic applications in the treatment of psychiatric and neurological diseases. Additionally, further research could explore the potential of 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA pathways. Additionally, further research could investigate the long-term safety and efficacy of 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone for clinical use. Finally, further research could explore the potential of 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone to act as a prodrug or to elicit other effects, such as anti-inflammatory or neuroprotective effects.
合成法
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone can be synthesized from commercially available precursors in a three-step reaction. The first step involves the reaction of 4-chloro-3-fluoroaniline with 2-thiophenecarboxaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product. The second step involves the reduction of the aldehyde group to the corresponding alcohol using a reducing agent such as sodium borohydride. The final step involves the reaction of the alcohol with propionic anhydride to yield 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone.
特性
IUPAC Name |
3-(4-chloro-3-fluoroanilino)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNOS/c14-10-4-3-9(8-11(10)15)16-6-5-12(17)13-2-1-7-18-13/h1-4,7-8,16H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLICPAMEJMWBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-allyl-N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2460718.png)
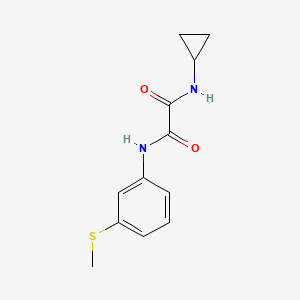

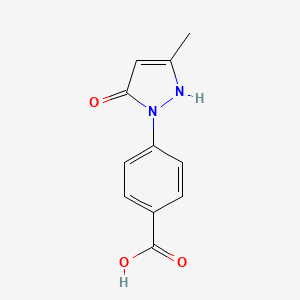
![1-[1-(4-Methylphthalazin-1-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2460725.png)
![2-(4-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2460727.png)
![tert-Butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2460728.png)
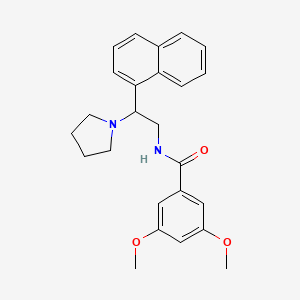
![3,4-dimethyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2460730.png)
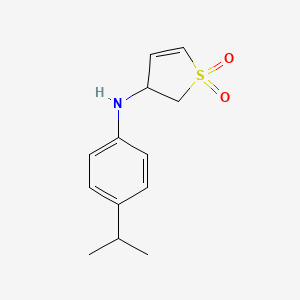
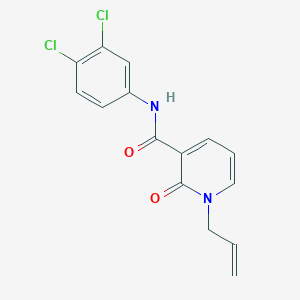
![Ethyl 4-[[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2460736.png)

![(3Z)-1-benzyl-3-{[(3,4-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2460740.png)